The compound 2-{5-amino-4-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]-3-(methylsulfanyl)-1H-pyrazol-1-yl}-N-(2-chloro-4-fluorophenyl)acetamide is a complex organic molecule with potential applications in medicinal chemistry. It is characterized by a unique combination of functional groups that may contribute to its biological activity. The compound has the CAS number 1242884-64-5 and a molecular formula of C21H19FN6O2S, with a molecular weight of approximately 438.5 g/mol .
This compound is synthesized and studied primarily within the fields of organic chemistry and pharmacology. It is often utilized in research settings, particularly for its potential therapeutic properties.
This compound falls under the category of pyrazole derivatives, which are known for their diverse biological activities, including anti-inflammatory and anticancer properties. The presence of the oxadiazole and chlorofluorophenyl groups further enhances its potential as a pharmaceutical agent.
The synthesis of 2-{5-amino-4-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]-3-(methylsulfanyl)-1H-pyrazol-1-yl}-N-(2-chloro-4-fluorophenyl)acetamide typically involves multiple steps:
Technical details regarding specific reagents, solvents, and reaction conditions (such as temperature and time) are crucial for optimizing yield and purity but are not extensively detailed in available literature .
The molecular structure of 2-{5-amino-4-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]-3-(methylsulfanyl)-1H-pyrazol-1-yl}-N-(2-chloro-4-fluorophenyl)acetamide can be depicted using various structural representations such as SMILES or InChI formats:
SMILES: Cc1cccc(-c2noc(-c3c(N)n(CC(Nc(cc(C)cc4)c4F)=O)nc3SC)n2)c1
InChI: InChI=1S/C21H19FN6O2S/c1-13-6-4-7-14(10-13)20-25-21(30-27-20)18-19(23)28(26-22(18)32-3)12-17(29)24-15-8-5-9-16(11-15)31-2/h4-11H,12,23H2,1-3H3,(H,24,29)
.
The compound exhibits a complex three-dimensional structure due to the various substituents attached to the core pyrazole framework. This complexity may influence its interaction with biological targets.
The chemical reactivity of this compound can be explored through several types of reactions:
Technical details regarding these reactions would require specific experimental conditions and outcomes, which are often documented in synthetic studies .
The mechanism of action for 2-{5-amino-4-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]-3-(methylsulfanyl)-1H-pyrazol-1-yl}-N-(2-chloro-4-fluorophenyl)acetamide is likely related to its ability to interact with specific biological targets, such as enzymes or receptors involved in inflammatory processes or cancer pathways.
Data from docking studies indicate that this compound may inhibit certain enzymatic activities by binding to active sites or allosteric sites on target proteins .
While specific data such as melting point and boiling point are not readily available for this compound, it is generally expected to be a solid at room temperature due to its complex structure.
Key chemical properties include:
This compound has potential applications in:
CAS No.: 533-67-5
CAS No.: 178557-21-6
CAS No.:
CAS No.: 51068-94-1
CAS No.: 143168-23-4
CAS No.: